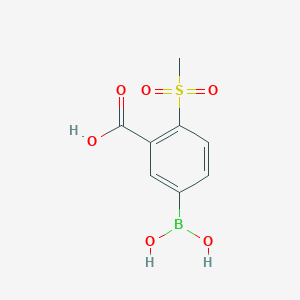

3-Carboxy-4-methylsulfonylphenylboronic acid

Description

Properties

IUPAC Name |

5-borono-2-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO6S/c1-16(14,15)7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOIUMMNSZWELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-4-methylsulfonylphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

Functional Group Introduction: The carboxylic acid group and the methylsulfonyl group are introduced through a series of reactions, including electrophilic aromatic substitution and oxidation reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-4-methylsulfonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

3-Carboxy-4-methylsulfonylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3-Carboxy-4-methylsulfonylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and inhibitors that target specific molecular pathways. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The table below compares 3-carboxy-4-methylsulfonylphenylboronic acid with analogs differing in substituent type, position, and electronic effects:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group (-SO₂CH₃) in the target compound is significantly more electron-withdrawing than chlorine (-Cl) or bromine (-Br). This enhances the boronic acid’s Lewis acidity, accelerating transmetalation steps in Suzuki couplings compared to analogs with halogens or methoxy groups .

- Steric Effects : Bromine at position 3 (as in 3-Bromo-4-carboxyphenylboronic acid) introduces steric bulk, which may slow reaction kinetics but improve selectivity in coupling with sterically hindered substrates .

Physical and Chemical Properties

Melting Points and Solubility:

- Expected solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- 4-Carboxyphenylboronic acid : Melts at 238–240°C ; moderate solubility in water (enhanced by -COOH group) .

- 4-Carboxy-3-chlorophenylboronic acid: Similar melting range (~220°C with decomposition) ; solubility comparable to non-sulfonated analogs.

Biological Activity

3-Carboxy-4-methylsulfonylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is known for its interactions with various biological targets, making it a candidate for therapeutic applications.

The molecular formula for this compound is C10H13B O5S. Its structure includes a phenyl ring, a carboxylic acid group, and a sulfonyl group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13B O5S |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 799266-15-2 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is characteristic of boronic acids. This property allows it to interact with various enzymes and receptors:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways associated with various diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It can halt the cell cycle, preventing cancer cells from dividing.

Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 20 to 50 µM depending on the cell line tested.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases:

- Pro-inflammatory Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.

Research Findings : A study involving a murine model of inflammation indicated that administration of this compound led to a decrease in paw swelling and histological signs of inflammation.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in several studies:

- Acute Toxicity : In animal models, no significant acute toxicity was observed at doses up to 2000 mg/kg.

- Chronic Exposure : Long-term exposure studies are still needed to fully understand the chronic toxicity profile.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Carboxy-4-methylsulfonylphenylboronic acid?

- Methodology : Synthesis typically involves sequential functionalization of a phenylboronic acid precursor.

Sulfonation : Introduce the methylsulfonyl group via sulfonation of a 4-methylphenyl intermediate using chlorosulfonic acid, followed by methylation with dimethyl sulfate .

Carboxylation : Install the carboxylic acid group via oxidation of a methyl substituent (e.g., using KMnO₄ in acidic conditions) or through directed ortho-metalation followed by carboxylation with CO₂ .

Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity.

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation or side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfonyl at C4, carboxylic acid at C3). Typical shifts: B(OH)₂ protons at δ 7.5–8.5 ppm; methylsulfonyl at δ 3.0–3.5 ppm .

- FT-IR : Detect boronic acid (B-O stretch ~1340 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .

- Purity Assessment :

- HPLC : Use a C18 column with a water/acetonitrile gradient; retention time ~8–10 min .

- Elemental Analysis : Match calculated vs. observed C, H, B, and S content .

Advanced Research Questions

Q. How does the methylsulfonyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the boronic acid, accelerating transmetalation but potentially reducing stability.

- Optimization Strategies :

- Use Pd(OAc)₂ with SPhos ligand to mitigate deactivation by the sulfonyl group .

- Maintain anhydrous conditions to prevent hydrolysis of the boronic acid .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Degradation Pathways :

- Hydrolysis : Boronic acid converts to boroxine in humid conditions.

- Oxidation : Methylsulfonyl group may catalyze oxidation of the carboxylic acid under light .

- Storage Protocols :

- Store at 2–8°C in airtight, desiccated containers with inert gas (N₂/Ar) .

- Use stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) across studies?

- Root Causes :

- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., carboxylic acid protons visible only in DMSO) .

- pH Dependency : Boronic acid tautomerism (sp² vs. sp³ hybridization) alters ¹¹B NMR shifts .

- Resolution Steps :

Standardize solvent and pH (e.g., neutral D₂O for ¹¹B NMR).

Compare with computational models (DFT calculations for expected shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.